molecular formula C9H4ClF3 B14194046 1-(Chloroethynyl)-4-(trifluoromethyl)benzene CAS No. 873079-75-5

1-(Chloroethynyl)-4-(trifluoromethyl)benzene

Cat. No.: B14194046
CAS No.: 873079-75-5
M. Wt: 204.57 g/mol
InChI Key: QVOCNTXIHXBJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloroethynyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloroethynyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroethynyl)-4-(trifluoromethyl)benzene typically involves the introduction of the chloroethynyl and trifluoromethyl groups onto a benzene ring. One common method includes the reaction of 4-(trifluoromethyl)benzene with chloroacetylene under specific conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroethynyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The chloroethynyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(Chloroethynyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biochemical pathways and interactions.

    Industry: The compound is utilized in the production of agrochemicals and functional materials.

Mechanism of Action

The mechanism by which 1-(Chloroethynyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The chloroethynyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context.

Comparison with Similar Compounds

    1-(Chloroethynyl)-4-(trifluoromethyl)benzene: shares similarities with other trifluoromethyl-containing compounds, such as trifluoromethylbenzenes and trifluoromethylstyrenes.

    Unique Features: The presence of both chloroethynyl and trifluoromethyl groups makes this compound unique, as it combines the reactivity of both functional groups, leading to diverse chemical behavior and applications.

Properties

CAS No.

873079-75-5

Molecular Formula

C9H4ClF3

Molecular Weight

204.57 g/mol

IUPAC Name

1-(2-chloroethynyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4ClF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H

InChI Key

QVOCNTXIHXBJFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.